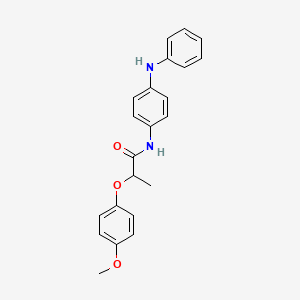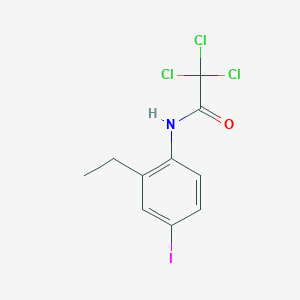
N-(4-anilinophenyl)-2-(4-methoxyphenoxy)propanamide
Overview
Description
N-(4-anilinophenyl)-2-(4-methoxyphenoxy)propanamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is commonly known as AMPP and is a white crystalline solid. The compound has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
AMPP inhibits FAAH by binding to the active site of the enzyme. This leads to an increase in the levels of endocannabinoids, which in turn activate cannabinoid receptors in the body. The activation of these receptors results in the modulation of various physiological processes, including pain, inflammation, and appetite.
Biochemical and Physiological Effects:
AMPP has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, AMPP has been shown to regulate feeding behavior and body weight in animal models of obesity.
Advantages and Limitations for Lab Experiments
AMPP has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool to study the role of endocannabinoids in various physiological processes. However, there are also some limitations to the use of AMPP. It has poor solubility in water, which can make it difficult to use in certain experimental setups. Additionally, it has been found to have some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of AMPP in scientific research. One area of interest is the role of endocannabinoids in the regulation of immune function. AMPP has been found to have immunomodulatory effects in animal models of inflammation, which suggests that it may have potential as a therapeutic agent for immune-related disorders. Additionally, there is growing interest in the use of AMPP as a tool to study the role of endocannabinoids in the regulation of metabolism and energy balance. Overall, AMPP is a valuable tool for scientific research and has the potential to lead to new insights into the role of endocannabinoids in various physiological processes.
Scientific Research Applications
AMPP has been extensively used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that regulate various physiological processes such as pain, inflammation, and appetite.
properties
IUPAC Name |
N-(4-anilinophenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-16(27-21-14-12-20(26-2)13-15-21)22(25)24-19-10-8-18(9-11-19)23-17-6-4-3-5-7-17/h3-16,23H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJIHUGNCKSACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4109932.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4109938.png)

![N-1,3-benzodioxol-5-yl-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4109943.png)

![2-{5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4109951.png)
![N-{[4-allyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4109959.png)
![N-{1-[4-allyl-5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4109969.png)
![ethyl 4-[N-cyclohexyl-N-(mesitylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4109979.png)
![N-[4-(aminosulfonyl)phenyl]-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4109984.png)
![1,1a-dibenzoyl-6-bromo-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B4110009.png)

![1-[2-(diethylamino)ethyl]-N-(4-methylbenzyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4110020.png)
![4-({4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B4110027.png)